molecular formula C16H25ClN2 B1346846 N,N-Dipropyltryptamine hydrochloride CAS No. 7558-73-8

N,N-Dipropyltryptamine hydrochloride

Cat. No.: B1346846
CAS No.: 7558-73-8
M. Wt: 280.83 g/mol
InChI Key: AIAASKTUEVUIQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyltryptamine hydrochloride involves the reaction of tryptamine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety protocols are in place to manage the psychoactive nature of the compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropyltryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the side chain.

    Substitution: N-alkylated derivatives.

Mechanism of Action

The primary mechanism of action for N,N-Dipropyltryptamine hydrochloride involves agonism at the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception and mood changes. Additionally, the compound may interact with other serotonin receptors, monoamine transporters, and trace amine-associated receptors, contributing to its overall psychoactive effects .

Comparison with Similar Compounds

N,N-Dipropyltryptamine hydrochloride is similar to other tryptamines such as dimethyltryptamine and diethyltryptamine. its psychoactive effects are markedly different. While dimethyltryptamine is known for its intense and short-lived effects, this compound produces a longer-lasting and more gradual onset of effects . Other similar compounds include:

This compound’s unique structure and interaction with serotonin receptors make it a valuable compound for scientific research and understanding the effects of psychedelics on the brain.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAASKTUEVUIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048897
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7558-73-8
Record name N,N-dipropyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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